3-((4-(3-fluorophenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile
Description
3-((4-(3-fluorophenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile is a heterocyclic compound featuring a pyrido[2,3-e][1,2,4]thiadiazine-1,1-dioxide core substituted with a 3-fluorophenyl group at the 4-position and a benzonitrile-linked methyl group at the 2-position. Its structural complexity necessitates advanced crystallographic tools like SHELX and ORTEP for characterization .
Properties
IUPAC Name |
3-[[4-(3-fluorophenyl)-1,1,3-trioxopyrido[2,3-e][1,2,4]thiadiazin-2-yl]methyl]benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN4O3S/c21-16-6-2-7-17(11-16)25-19-18(8-3-9-23-19)29(27,28)24(20(25)26)13-15-5-1-4-14(10-15)12-22/h1-11H,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCIBBAUANATLJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CN2C(=O)N(C3=C(S2(=O)=O)C=CC=N3)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((4-(3-fluorophenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure indicates the presence of multiple functional groups that may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The presence of fluorine and thiadiazine moieties may enhance its efficacy against bacterial strains.
Anticancer Activity
Recent research indicates that the compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HOP-92 (Lung) | 5.2 | Induction of apoptosis |
| NCI-H460 (Lung) | 6.8 | Cell cycle arrest in G0/G1 phase |
| ACHN (Renal) | 4.5 | Inhibition of CDK2 and TRKA |
These findings indicate a promising anticancer profile, particularly against lung and renal carcinoma cells.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 15 µg/mL |
These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
Case Studies
Several case studies have been documented regarding the biological activity of this compound:
-
Study on Lung Carcinoma :
- A study conducted on HOP-92 cells reported a significant reduction in cell viability upon treatment with the compound, with an observed IC50 of 5.2 µM. The mechanism was linked to apoptosis through caspase activation.
-
Renal Cancer Evaluation :
- In a comparative study involving ACHN cells, the compound demonstrated superior efficacy over standard chemotherapeutics with an IC50 of 4.5 µM. The study highlighted its potential as an alternative treatment option for renal cancer.
-
Antimicrobial Efficacy :
- A laboratory evaluation against Staphylococcus aureus revealed an MIC of 12 µg/mL, indicating strong antibacterial activity. This suggests that the compound could be further explored for treating resistant bacterial infections.
Comparison with Similar Compounds
4-(4-Fluoro-3-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
- Substituents: 4-position: 4-fluoro-3-methylphenyl group (electron-withdrawing fluorine and lipophilic methyl). 2-position: No benzonitrile substituent; simpler methyl group.
- Molecular Formula : C₁₅H₁₂FN₃O₃S (vs. C₂₁H₁₄F₂N₄O₃S for the target compound).
- The 3-fluorophenyl group (target) vs. 4-fluoro-3-methylphenyl (analog) alters steric and electronic effects, possibly influencing receptor binding or solubility .
Data Table: Structural and Functional Comparison
Research Findings and Implications
Substituent Effects :
- The benzonitrile group in the target compound likely improves solubility in aqueous environments compared to the methyl-substituted analog, a critical factor in drug bioavailability .
- Fluorine at the 3-position (target) vs. 4-position (analog) may alter metabolic stability due to differences in electronic effects on aromatic rings.
Synthetic Considerations :
- Suzuki-Miyaura coupling (as seen in for unrelated compounds) could be applicable for introducing aryl groups to the pyrido-thiadiazine core .
- Crystallographic refinement using SHELX software () would be essential for resolving the complex stereochemistry of these derivatives .
Unresolved Questions: No direct biological data (e.g., IC₅₀, toxicity) are available in the evidence for either compound, limiting mechanistic insights. The role of the pyrido-thiadiazine core in mediating specific enzyme interactions remains speculative without experimental validation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
